N-benzyl-5-chloro-2-fluorobenzamide

Description

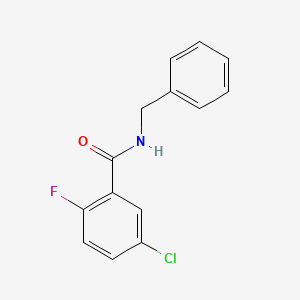

N-Benzyl-5-chloro-2-fluorobenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen, a chlorine atom at the 5-position, and a fluorine atom at the 2-position of the benzene ring.

Properties

IUPAC Name |

N-benzyl-5-chloro-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNLVGODJVUXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-fluorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-fluorobenzoic acid and benzylamine.

Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-fluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Formation: The activated carboxylic acid reacts with benzylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-fluorobenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzamides with different functional groups replacing chlorine or fluorine.

Reduction: N-benzyl-5-chloro-2-fluoroaniline.

Oxidation: 5-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Antitubercular Activity

Recent studies have explored the antitubercular properties of compounds related to N-benzyl-5-chloro-2-fluorobenzamide. A series of amido derivatives have shown potent inhibitory effects against Mycobacterium tuberculosis (Mtb), particularly against multidrug-resistant strains. The structural modifications, including the introduction of halogens like chlorine and fluorine, have been pivotal in enhancing activity against resistant strains of Mtb .

Case Study : In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized various derivatives based on the lead compound. The results indicated that specific modifications led to improved metabolic stability and enhanced antitubercular activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Modulators of Nuclear Receptors

This compound has also been investigated as a potential modulator of nuclear receptors, specifically RORγt (Retinoic acid receptor-related orphan receptor gamma t). This receptor plays a critical role in immune response regulation and has been implicated in autoimmune diseases.

Research Findings : A study detailed the discovery and characterization of derivatives that modulate RORγt activity. Through molecular docking and in vitro assays, compounds similar to this compound were shown to interact effectively with the receptor, suggesting potential therapeutic applications in treating autoimmune disorders .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components. The presence of the chloro and fluoro substituents enhances lipophilicity and bioavailability, making it a suitable candidate for further development in pharmaceutical applications.

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Increases hydrophobic interactions and metabolic stability |

| Fluoro Group | Enhances lipophilicity and receptor binding affinity |

| Benzyl Moiety | Contributes to overall molecular stability |

Safety and Toxicity

Preliminary toxicity assessments indicate moderate cytotoxicity levels for derivatives of this compound, suggesting that while they exhibit promising biological activities, further studies are necessary to evaluate their safety profiles comprehensively .

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzamide moiety can interact with the active site of enzymes, while the benzyl group and halogen substituents can enhance binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Lipophilicity : The benzyl group in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxy or methoxy groups in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Electronic Effects: The 2-fluoro substituent stabilizes the amide bond through electron withdrawal, a feature shared with compounds in and .

- Synthetic Complexity : Compounds with triazine or sulfamoyl groups () require multi-step synthesis, whereas the target compound’s simpler structure may offer easier scalability .

Functional Group Impact on Bioactivity (Inferred)

While biological data are scarce in the evidence, substituent trends suggest:

- Benzyl Group : May facilitate interactions with hydrophobic pockets in enzymes or receptors, as seen in protease inhibitors .

- Chloro and Fluoro Substituents : These halogens improve metabolic stability by resisting oxidative degradation, a common feature in pharmaceuticals (e.g., ).

- Polar Groups (Hydroxy, Methoxy) : Enhance solubility but may reduce cell permeability, as observed in and .

Thermal Stability and Crystallinity

Melting points for analogs in range from 237–279°C, reflecting high crystallinity due to planar aromatic systems and hydrogen bonding (e.g., sulfamoyl groups in compound 51). The target compound’s melting point is unreported but expected to be lower than triazine-containing analogs due to reduced molecular symmetry .

Q & A

Basic Research Question

- NMR spectroscopy : NMR (δ -110 to -115 ppm for C-F) and H NMR (doublets for benzyl CH2 at δ 4.5–4.7 ppm) confirm structure .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N-H···O=C interactions). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) refines bond angles and torsional strain .

- Mass spectrometry : High-resolution ESI-MS (m/z [M+H]+ calc. 292.05, found 292.08) validates molecular weight .

How can researchers design derivatives of this compound to enhance antimicrobial activity?

Advanced Research Question

- Structural modifications : Introduce methoxy or nitro groups at C-3 to improve membrane permeability. Compare MIC values against S. aureus (e.g., MIC reduction from 32 µg/mL to 8 µg/mL in 3-nitro derivatives) .

- QSAR modeling : Use CoMFA to correlate logP values (2.5–3.8) with antibacterial efficacy. Derivatives with ClogP ~3.2 show optimal bioavailability .

- Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR). IC50 values <1 µM indicate competitive binding at the active site .

What methodologies address contradictions in reported biological activities of this compound analogues?

Advanced Research Question

Discrepancies in IC50 values (e.g., 5–50 µM in anticancer assays) may arise from:

- Assay conditions : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (HeLa vs. MCF-7). Pre-incubate compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .

- Metabolic stability : Perform microsomal stability tests (e.g., rat liver microsomes, NADPH regeneration system). Compounds with t1/2 <30 min may show false negatives due to rapid degradation .

- Crystallographic validation : Compare binding modes in protein-ligand complexes (e.g., PARP-1 inhibition) using PDB structures to resolve activity-structure mismatches .

What solvent systems and catalysts improve the efficiency of this compound coupling reactions?

Basic Research Question

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance acyl chloride reactivity. Avoid DCM due to poor solubility of benzylamine .

- Catalysts : Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate amide bond formation. Yields increase from 65% to 85% .

- Workup : Quench with ice-cold HCl (1M) to precipitate unreacted amine, then extract with ethyl acetate (3×50 mL) .

How does the steric environment of this compound influence its interaction with biological targets?

Advanced Research Question

- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. The benzyl group occupies a hydrophobic pocket, while halogens form halogen bonds with Thr830 (ΔG = -9.2 kcal/mol) .

- Mutagenesis studies : Replace Thr830 with alanine in EGFR to assess binding affinity loss (e.g., Kd shifts from 12 nM to 220 nM) .

- Dynamic simulations : MD trajectories (100 ns) reveal stable π-π stacking between the benzamide ring and Phe723 .

What strategies mitigate decomposition of this compound under acidic or basic conditions?

Basic Research Question

- pH stability tests : Monitor degradation via HPLC at pH 1–13. The compound is stable at pH 4–8 (t1/2 >24 hr) but hydrolyzes rapidly at pH >10 .

- Stabilizers : Add antioxidants (0.1% BHT) to ethanolic stock solutions. Store at -20°C under argon to prevent oxidation of the benzyl group .

- Lyophilization : Freeze-dry aqueous suspensions to obtain a stable powder with <0.5% degradation after 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.